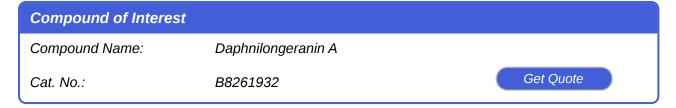


A Comprehensive Technical Guide to the Spectroscopic Data of Daphnilongeranin A

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the spectroscopic data for **Daphnilongeranin A**, a complex alkaloid. The information is compiled from the supporting information of the 2023 publication in the Journal of the American Chemical Society detailing the total synthesis of four classes of Daphniphyllum alkaloids, including the **daphnilongeranin A**-type.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data obtained for **Daphnilongeranin A**.

Table 1: ¹H NMR Spectroscopic Data for **Daphnilongeranin A** (600 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.26	t	7.8	1H	Ar-H
7.18	d	7.8	1H	Ar-H
7.08	d	7.8	1H	Ar-H
5.89	d	10.2	1H	Olefinic-H
5.62	d	10.2	1H	Olefinic-H
4.15	S	1H	СН	
3.73	S	ЗН	ОСН₃	
3.45	d	12.0	1H	CH ₂
3.15	m	1H	СН	
2.85	m	1H	СН	_
2.65	m	2H	CH ₂	_
2.40	m	1H	СН	
2.20	m	1H	СН	
2.05	m	2H	CH2	_
1.85	m	1H	СН	_
1.65	m	2H	CH ₂	_
1.15	S	ЗН	СНз	_
1.05	d	6.6	3H	CH₃
0.95	d	6.6	3H	СН₃

Table 2: ¹³C NMR Spectroscopic Data for **Daphnilongeranin A** (151 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Carbon Type	
210.1	C=O	
172.5	C=O	
145.2	Ar-C	
138.9	Ar-C	
135.4	Ar-C	
128.8	Ar-CH	
126.5	Ar-CH	
125.3	Ar-CH	
124.8	C=CH	
124.2	C=CH	
78.5	С	
65.4	СН	
60.2	СН	
58.9	СН	
52.3	OCH₃	
48.7	С	
45.3	CH ₂	
42.1	СН	
38.9	CH ₂	
35.7	CH ₂	
33.2	СН	
28.9	CH ₂	
25.4	СНз	



22.1	CH₃
21.8	CH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Daphnilongeranin A**[1]

Ionization Mode	Formula	Calculated Mass [M+H] ⁺	Measured Mass [M+H] ⁺
ESI	C29H35NO4	474.2644	474.2641

Infrared (IR) Spectroscopy

The IR spectrum of **Daphnilongeranin A** shows characteristic absorption bands at the following wavenumbers:

- \tilde{v} = 2954, 2923, 2853 cm⁻¹: C-H stretching vibrations of alkyl groups.
- \tilde{v} = 1735 cm⁻¹: C=O stretching vibration of the ester group.
- $\tilde{v} = 1708 \text{ cm}^{-1}$: C=O stretching vibration of the ketone group.
- \tilde{v} = 1456, 1378 cm⁻¹: C-H bending vibrations.
- \tilde{v} = 1245, 1028 cm⁻¹: C-O stretching vibrations.

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the supporting information of Zhang et al., 2023.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and ^{13}C NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of chloroform-d (CDCl₃) at δ 7.26 ppm for 1H NMR and δ 77.16 ppm for ^{13}C NMR. Coupling constants (J) are reported in Hertz (Hz).

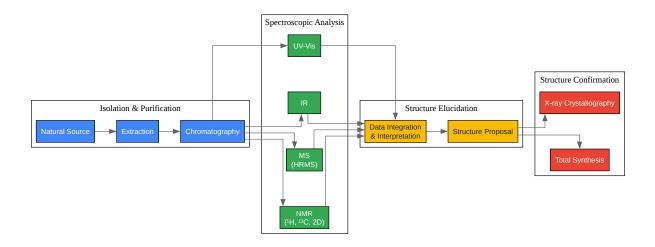


Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on an Agilent 6224 ESI-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Nicolet iS5 FT-IR spectrometer. Samples were analyzed as a thin film.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Daphnilongeranin A**.



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Caption: General workflow for the isolation and structural elucidation of natural products.



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References

- 1. pubs.acs.org [pubs.acs.org]
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